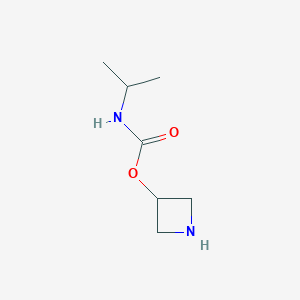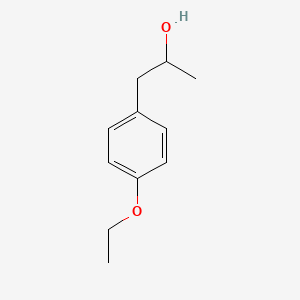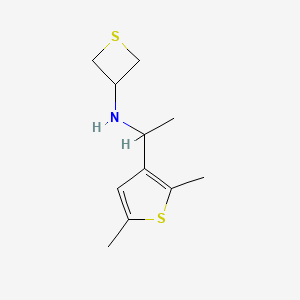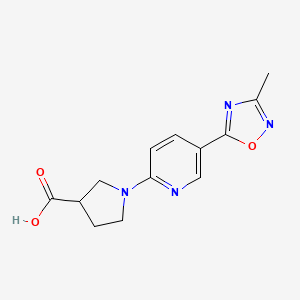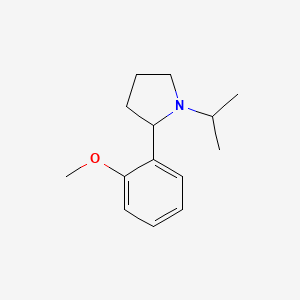
5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H11ClN4O2S and a molecular weight of 250.71 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a hydrazinyl group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloro, hydrazinyl, and sulfonamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: Initial nitration of the pyridine ring followed by reduction to introduce the hydrazinyl group.
Chlorination: Introduction of the chloro group through chlorination reactions.
Sulfonation: Sulfonation of the pyridine ring to introduce the sulfonamide group.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acids or other derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Condensation: The hydrazinyl group can participate in condensation reactions to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in folic acid synthesis. This inhibition can lead to antimicrobial effects by disrupting the synthesis of essential metabolites in bacteria . Additionally, the hydrazinyl group can form covalent bonds with target proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
5-Chloro-4-hydrazinylpyridine-3-sulfonamide: Lacks the N,N-dimethyl substitution, which may affect its reactivity and biological activity.
4-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamide: Lacks the chloro substitution, which may influence its chemical properties and reactivity.
5-Chloro-4-hydrazinylpyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClN4O2S |
|---|---|
Molecular Weight |
250.71 g/mol |
IUPAC Name |
5-chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H11ClN4O2S/c1-12(2)15(13,14)6-4-10-3-5(8)7(6)11-9/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
LEQYKTORHYGCLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13002928.png)

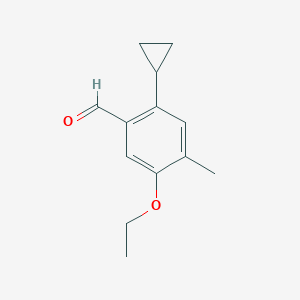
![2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
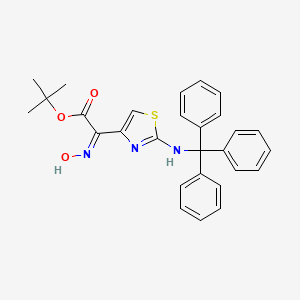
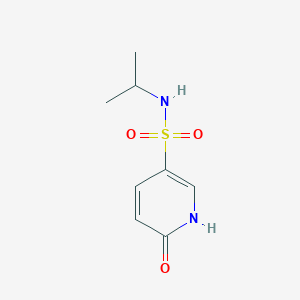
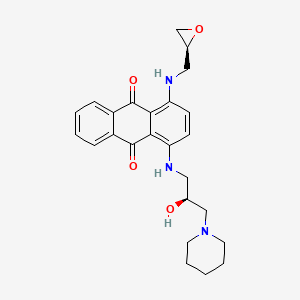
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)
![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
